3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728386
InChI: InChI=1S/C11H18N2O3/c1-10(2,3)9-12-8(16-13-9)6-11(14)4-5-15-7-11/h14H,4-7H2,1-3H3
SMILES:
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol

CAS No.:

Cat. No.: VC17728386

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol -

Specification

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol
Standard InChI InChI=1S/C11H18N2O3/c1-10(2,3)9-12-8(16-13-9)6-11(14)4-5-15-7-11/h14H,4-7H2,1-3H3
Standard InChI Key USPYDLBCSQMQEX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NOC(=N1)CC2(CCOC2)O

Introduction

Structural and Molecular Characterization

3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol features a 1,2,4-oxadiazole ring substituted at position 3 with a tert-butyl group and at position 5 with a methylene bridge connecting to an oxolane (tetrahydrofuran) ring. The oxolane moiety is further substituted at position 3 with a hydroxyl group, conferring both hydrophilic and lipophilic properties to the molecule .

Molecular Formula and Weight

The molecular formula is deduced as C₁₁H₁₈N₂O₃, derived from the summation of its components:

  • Oxadiazole core: C₃H₄N₂O (1,2,4-oxadiazole)

  • tert-Butyl substituent: C₄H₉

  • Oxolane ring: C₄H₈O

  • Hydroxyl and methylene groups: HO and CH₂

This yields a molecular weight of 226.27 g/mol, consistent with related oxadiazole-oxolane hybrids .

Synthesis and Reaction Pathways

The synthesis of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol likely follows strategies employed for structurally related compounds . A plausible multi-step route involves:

Oxolane Functionalization

  • Nucleophilic Substitution: The chloromethyl-oxadiazole intermediate reacts with oxolan-3-ol under basic conditions (e.g., K₂CO₃/DMF) to form the methylene bridge .

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the target compound.

Key Challenges: Competing elimination reactions and regioselectivity issues necessitate precise temperature control (50–70°C) and anhydrous conditions .

Physicochemical Properties

PropertyValue/DescriptionSource Analogues
Melting Point98–102°C (predicted)
SolubilityDMSO > Ethanol > Water
LogP (Partition Coefficient)2.1 ± 0.3 (calculated)
StabilityHydrolytically stable (pH 4–8)

The moderate LogP value suggests balanced lipophilicity, ideal for membrane permeability in drug design .

Biological Activity and Applications

While direct pharmacological data for this compound are lacking, the structural motifs suggest potential:

Antifungal and Antibacterial Activity

Oxadiazoles are known to inhibit fungal cytochrome P450 enzymes and bacterial cell wall synthesis . The tert-butyl group may enhance binding to hydrophobic enzyme pockets.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dimethyloxolan-3-olC₁₃H₂₂N₂O₃254.33Additional methyl groups at oxolane C2/C5
3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-olC₁₂H₂₀N₂O₃240.30Single methyl group at oxolane C5

The absence of methyl groups in the target compound reduces steric hindrance, potentially improving solubility and metabolic stability .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms.

  • Biological Screening: Evaluate inhibitory activity against fungal CYP51 and bacterial penicillin-binding proteins.

  • Computational Modeling: Molecular dynamics simulations to predict binding modes in agrochemical targets.

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